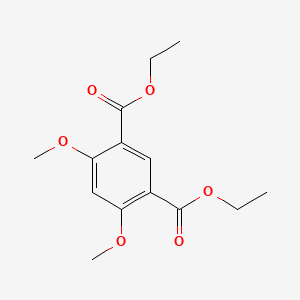
2-((4-fluorophenyl)thio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'compound X' in the scientific literature. In
Mecanismo De Acción
The mechanism of action of compound X is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of tumor growth and inflammation. Additionally, it has been shown to have an effect on the dopamine system in the brain, which may be responsible for its potential therapeutic properties in neurological disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have an effect on the dopamine system in the brain, which may be responsible for its potential therapeutic properties in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its potential therapeutic properties. Additionally, it is relatively easy to synthesize and has a high purity. However, one of the limitations of using compound X in lab experiments is that its mechanism of action is not yet fully understood. Additionally, it may have side effects that are not yet known, which could limit its potential therapeutic use.
Direcciones Futuras
There are many potential future directions for research on compound X. One area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective treatments for various diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, research could explore the potential use of compound X in combination with other drugs to enhance its therapeutic properties. Finally, research could explore the potential use of compound X in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
Métodos De Síntesis
The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide involves the reaction of 4-fluorophenylthiourea with N-(4-bromobenzyl)-1-(pyridin-2-yl)piperidin-4-amine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of compound X.
Aplicaciones Científicas De Investigación
Compound X has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-tumor, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c20-16-4-6-17(7-5-16)25-14-19(24)22-13-15-8-11-23(12-9-15)18-3-1-2-10-21-18/h1-7,10,15H,8-9,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQKFQISPKNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

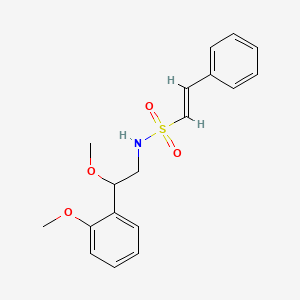
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2906896.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2906898.png)
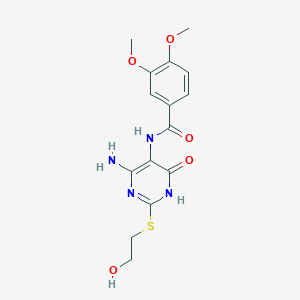

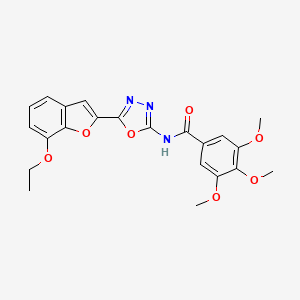
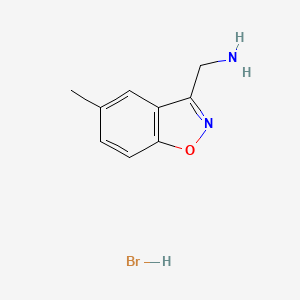
![N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2906907.png)
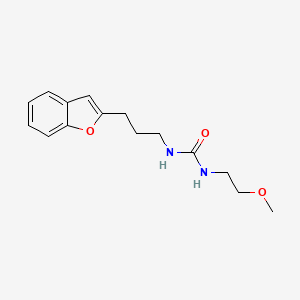
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2906909.png)


